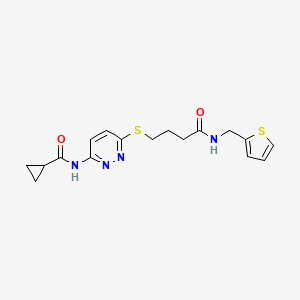
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several key structural components that contribute to its biological activity:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with various pharmacological activities.
- Thiophene Moieties : These sulfur-containing five-membered rings are known for their diverse therapeutic properties, including anti-inflammatory and antimicrobial effects.
- Cyclopropane Carboxamide : This moiety may enhance the compound's binding affinity to biological targets.
Biological Activity Overview
This compound has shown promise in several areas of biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways, potentially through kinase inhibition.
- Antimicrobial Properties : The thiophene derivatives have been recognized for their ability to combat bacterial infections, indicating that this compound may possess similar properties.
- Anti-inflammatory Effects : Its unique structure allows for interactions with inflammatory mediators, which may lead to reduced inflammation.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer cell signaling, leading to decreased cell growth and survival.
- Receptor Modulation : It can interact with receptors that play crucial roles in inflammation and immune response, potentially altering their activity and downstream effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cells | |
| Antimicrobial | Activity against various bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related thiophene compounds, researchers found that modifications to the thiophene structure significantly influenced cytotoxicity against breast cancer cells. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of thiophene derivatives. The results demonstrated that compounds with similar functionalities effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess significant antimicrobial properties.
特性
IUPAC Name |
N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c22-15(18-11-13-3-1-9-24-13)4-2-10-25-16-8-7-14(20-21-16)19-17(23)12-5-6-12/h1,3,7-9,12H,2,4-6,10-11H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARAVDXFMCVBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














